(2-iodophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Description
(2-iodophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound that features a unique structure combining an iodophenyl group with a quinoline derivative
Properties
Molecular Formula |
C20H16INOS3 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
(2-iodophenyl)-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C20H16INOS3/c1-11-8-9-13-15(10-11)22(18(23)12-6-4-5-7-14(12)21)20(2,3)17-16(13)19(24)26-25-17/h4-10H,1-3H3 |
InChI Key |
KRVKGSNHDSQUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CC=C4I)(C)C)SSC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the iodophenyl group. Common reagents used in these reactions include iodine, thionyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-iodophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the dithiolo ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of iodophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-iodophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2-iodophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
- 2-Phenyl-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Uniqueness
Compared to similar compounds, (2-iodophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone stands out due to the presence of the iodophenyl group. This group can significantly influence the compound’s reactivity and interactions, making it a valuable target for further research and development.
Biological Activity
The compound (2-iodophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone represents a unique structure that combines various functional groups, potentially endowing it with significant biological activity. This article delves into the biological activities associated with this compound, supported by relevant research findings and data.
Structural Overview
The molecular formula of the compound is . Its structure incorporates:
- Iodine substitution on the phenyl ring, which may enhance reactivity and biological interactions.
- A quinoline moiety , known for diverse pharmacological properties.
- Thioxo and dithiolo groups , which may contribute additional chemical characteristics relevant to its biological functions.
Biological Activity
Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities. The following sections summarize key findings regarding the biological activity of the compound.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. For instance, certain quinoline derivatives have shown effective inhibition against drug-resistant strains of bacteria such as MRSA and VRE . The presence of iodine in our compound may further enhance its antimicrobial efficacy.
Anticancer Properties
Research indicates that compounds structurally related to quinolines often demonstrate anticancer activity. For example, several quinoline derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) with IC50 values ranging from 2.56 to 9.96 µM . The specific mechanisms often involve inducing apoptosis or inhibiting critical cellular pathways such as autophagy.
Comparison with Related Compounds
A comparison table is provided below to highlight the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoline | Basic quinoline structure | Antimicrobial, anticancer |
| 2-Iodophenol | Iodine-substituted phenol | Antioxidant |
| Thioxoquinoline | Contains thioxo group | Anticancer |
The unique combination of iodine substitution and the complex quinoline-dithiolo framework in our compound may enhance its reactivity and biological activity compared to simpler analogs.
Study on Anticancer Activity
A notable study evaluated the anticancer potential of various quinoline derivatives, including those similar to our compound. The derivatives were tested against several cancer cell lines, revealing significant cytotoxic effects. The study utilized MTT assays to measure cell viability and apoptosis assays to confirm cell death mechanisms .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of quinoline derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial activity, suggesting potential for development into new antimicrobial agents targeting resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
